Silver protein - 9008-42-8

Silver protein

Catalog Number: EVT-13517594
CAS Number: 9008-42-8
Molecular Formula: C228H316Cl3FN24O9S8
Molecular Weight: 3919 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Silver protein, also known as silver proteinate, is a compound formed by the combination of metallic silver particles with proteins. It has garnered attention for its antiseptic properties and applications in various scientific fields. The compound is primarily used in medical settings for its antimicrobial effects and in laboratory techniques for protein detection.

Source

Silver protein is derived from the interaction of metallic silver with proteins, often created through processes that involve the reduction of silver ions in a protein matrix. This synthesis can yield a stable colloidal solution that maintains the properties of both silver and protein.

Classification

Silver protein is classified under colloidal silver compounds and is recognized for its biological activity, particularly its use as an antiseptic. It is categorized as a biotechnological agent due to its applications in medicine and research.

Synthesis Analysis

Methods

The synthesis of silver protein typically involves the following methods:

  1. Chemical Reduction: Silver ions are reduced to metallic silver in the presence of proteins, often using reducing agents such as sodium borohydride or other mild reducing agents.
  2. Colloidal Formation: The resulting metallic silver particles are stabilized within a protein matrix, creating a colloidal suspension.
  3. Purification: The synthesized silver protein may undergo purification processes to remove unreacted materials and ensure stability.

Technical Details

The synthesis process requires careful control of parameters such as pH, temperature, and concentration of reactants to achieve optimal particle size and stability. The resulting product is typically characterized by its particle size distribution and zeta potential, which influence its reactivity and stability in solution.

Molecular Structure Analysis

Structure

The molecular structure of silver protein consists of metallic silver nanoparticles embedded within a protein matrix. The specific arrangement depends on the type of protein used and the conditions during synthesis.

Data

  • CAS Number: 9015-51-4
  • Molecular Weight: Varies based on the protein component but generally involves complex interactions between silver ions and amino acid residues.
  • Particle Size: Typically ranges from 10 to 100 nm, affecting its biological activity.
Chemical Reactions Analysis

Reactions

Silver protein participates in several chemical reactions, primarily involving:

  1. Reduction Reactions: Silver ions are reduced to form metallic silver upon interaction with proteins.
  2. Binding Interactions: Silver ions can interact with various functional groups in proteins, such as thiols, amines, and carboxylic acids.

Technical Details

The binding mechanism involves coordination between silver ions and electron-rich sites on the protein surface, leading to the formation of stable complexes that contribute to its antimicrobial properties.

Mechanism of Action

Process

The mechanism by which silver protein exerts its effects involves:

  1. Antimicrobial Activity: Metallic silver has well-documented antimicrobial properties, disrupting microbial cell membranes and inhibiting cellular respiration.
  2. Protein Interaction: Silver ions bind to thiol groups in proteins, leading to structural changes that enhance their antimicrobial efficacy.

Data

Studies indicate that silver's effectiveness increases with particle size reduction, enhancing surface area interactions with microbial cells.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Silver protein solutions can be sensitive to light and temperature; proper storage conditions are essential for maintaining efficacy.
  • Reactivity: Reacts with halides and other anions leading to potential precipitation reactions.
Applications

Scientific Uses

Silver protein is utilized across various domains:

  1. Medical Applications: Used as an antiseptic agent for treating wounds and infections due to its broad-spectrum antimicrobial properties.
  2. Laboratory Techniques: Employed in techniques such as gel electrophoresis for sensitive detection of proteins via silver staining methods.
  3. Electron Microscopy: Acts as a positive stain for enhancing contrast in imaging biological samples.
Historical Development and Medical Utilization

Early 20th-Century Therapeutic Formulations

The early 20th century witnessed the emergence of silver-protein complexes as revolutionary antimicrobial agents in medical practice. These formulations represented a significant advancement over earlier elemental silver applications by enhancing solubility and bioavailability while retaining potent antimicrobial properties. The development of these compounds addressed a critical need for effective infection control during an era preceding systemic antibiotics, when even minor wounds could prove fatal due to uncontrolled infections [1] [5].

The most clinically significant silver-protein compounds included:

Table 1: Major Silver-Protein Therapeutic Formulations (Early 20th Century)

Compound NameDeveloperSilver Content (%)Primary Medical Applications
Collargol (Silver nucleinate)Alfred Credé (1897)~7.5-8.5%Topical antiseptic, ocular infections, urinary tract irrigation
Argyrol (Silver vitellinate)Albert C. Barnes (1901)19-23%Ophthalmic solutions (neonatal conjunctivitis), nasal/mucosal antiseptic
Protargol (Silver proteinate)Carl Sigmund Franz Credé (1887)7.5-8.5%Genitourinary antisepsis, wound irrigation solutions

These formulations shared a common chemical principle: the stabilization of bioactive silver ions (Ag+) through complexation with organic macromolecules, primarily proteins like casein (Collargol) or egg albumin (Argyrol). This complexation prevented immediate precipitation of silver salts upon contact with bodily fluids while enabling sustained release of Ag+ ions at infection sites [3] [5]. The oligodynamic action of silver (microbicidal activity at minute concentrations) provided broad-spectrum efficacy against bacterial pathogens including Staphylococcus aureus, Escherichia coli, and Neisseria gonorrhoeae, which were prevalent causes of surgical infections, ophthalmia neonatorum, and genitourinary infections during this period [4] [6].

The mechanism of antimicrobial action involved multiple pathways that remained incompletely characterized during their peak usage but have since been elucidated. Released Ag+ ions:

  • Disrupted microbial membranes through interaction with phospholipid bilayers, increasing permeability and causing cellular content leakage [3] [5]
  • Inhibited respiratory enzymes by binding to thiol (-SH) groups in dehydrogenase complexes, crippling energy metabolism [1]
  • Precipitated bacterial DNA through electrostatic interactions, interfering with replication processes [3]
  • Induced oxidative stress via reactive oxygen species (ROS) generation, causing macromolecular damage [1] [3]

Clinical utilization patterns reflected specific formulation properties. Collargol found extensive application in surgical contexts for wound irrigation and as a 0.2-1.0% colloidal solution for urinary tract antisepsis. Argyrol gained particular prominence in ophthalmology, where its 10-25% solutions became standard for Credé's prophylaxis against ophthalmia neonatorum caused by Neisseria gonorrhoeae, reducing neonatal blindness rates by over 50% in industrialized nations [4]. Protargol became the preferred formulation for genitourinary tract infections due to its stability in physiological saline solutions, administered as 0.1-5% irrigations or instillations [5].

The manufacturing processes for these compounds remained proprietary, with variations in protein sources and stabilization methods significantly influencing their therapeutic performance. Quality control challenges included maintaining consistent silver ionization rates and preventing protein denaturation, factors that contributed to variable clinical outcomes [4] [6]. Despite these limitations, silver-protein complexes dominated the antimicrobial landscape until the 1940s, with production volumes exceeding several metric tons annually across pharmaceutical manufacturers in Europe and North America [1].

Transition to Modern Antimicrobial Alternatives

The decline of silver-protein formulations began in the mid-1940s with the clinical introduction of penicillin and subsequently other systemic antibiotics. These new therapeutic agents offered superior pharmacokinetic profiles, including tissue penetration and systemic efficacy against established infections, capabilities fundamentally lacking in topical silver preparations [1] [2]. By the 1950s, the medical landscape had shifted dramatically toward antibiotic-centric infection management, relegating silver compounds to niche applications in specialized burn care and ophthalmology [4] [7].

Three critical factors accelerated this transition:

  • Variable efficacy: The inconsistent ionization rates of silver-protein complexes resulted in unpredictable antimicrobial activity, particularly against emerging drug-resistant strains [3] [7]
  • Material science limitations: Early formulations suffered from poor stability, protein denaturation during storage, and tendency for precipitation at physiological pH [5]
  • Emergence of resistance: Documented reports of silver-resistant bacterial strains began appearing, particularly in Salmonella species and Pseudomonas aeruginosa, where plasmid-mediated efflux pumps (Sil genes) enabled pathogenic bacteria to expel silver ions [7]

The modern renaissance of silver-based antimicrobials commenced in the 1960s with two parallel innovations: the development of silver sulfadiazine (SSD) and the refinement of nanocrystalline silver technologies. Silver sulfadiazine, synthesized by combining silver nitrate with sulfadiazine, represented a fundamental chemical departure from protein complexes. This compound leveraged synergistic antimicrobial action: silver ions disrupted microbial membranes while sulfadiazine inhibited folate metabolism [1] [4]. Clinically, SSD cream (1% concentration) became the standard topical treatment for burn wounds, demonstrating efficacy against Gram-positive, Gram-negative, and fungal pathogens common in burn units [1].

Table 2: Evolution of Silver-Based Antimicrobial Agents

AttributeSilver-Protein ComplexesSilver Sulfadiazine (SSD)Nanocrystalline Silver
Era of Dominance1890s-1940s1960s-2000s2000s-present
Chemical FormSilver-protein complexesSilver-sulfonamide coordination compoundMetallic silver nanocrystals (1-100nm)
Silver Release ProfileVariable, protein-dependentSustained but limitedHigh initial burst followed by sustained release
Antimicrobial SpectrumModerate (Gram+ > Gram-)Broad (Gram+, Gram-, fungi)Very broad (including MRSA, VRE, biofilms)
Key Clinical AdvantagesMucosal compatibilityPenetration of eschar, pain reductionEnhanced biofilm penetration, anti-inflammatory effects

The most significant technological advancement emerged with nanocrystalline silver (AgNPs) in the 1990s, which eliminated organic carriers entirely. These systems consisted of 10-100nm metallic silver crystals applied directly to wound dressings or medical devices [1] [3]. Unlike protein-bound silver, nanocrystalline technology provided:

  • Enhanced silver dissolution: Increased surface area-to-volume ratio dramatically improved Ag+ release kinetics [1]
  • Biofilm penetration: Nanoparticles demonstrated superior ability to penetrate extracellular polymeric substances in bacterial biofilms [3] [8]
  • Multimodal mechanisms: Combined direct membrane disruption, ROS generation, and immunomodulatory effects [1] [3]

Modern applications have expanded far beyond the original scope of silver-protein complexes. Silver-coated medical devices now include endotracheal tubes (reducing ventilator-associated pneumonia by 35.9% in clinical trials), urinary catheters (delaying onset of bacteriuria by 2.7 days), and orthopedic implants (preventing biofilm formation on prostheses) [4] [8]. The synergistic combination strategies represent another evolutionary leap, where silver nanoparticles potentiate conventional antibiotics against resistant pathogens. Research demonstrates that sub-inhibitory concentrations of AgNPs restore vancomycin susceptibility in VRE (Vancomycin-Resistant Enterococci) and enhance β-lactam efficacy against MRSA through membrane permeabilization effects [3] [8].

The translational research frontier continues to advance with innovations like silver Ångstrom particles (AgÅPs), which demonstrate 100-fold greater antibacterial activity than earlier nanoparticles at equivalent silver concentrations [1]. Contemporary research focuses on precision delivery systems including silver-infused hydrogels, polymeric nanoparticles, and hybrid antimicrobial scaffolds that optimize spatiotemporal control of Ag+ release [1] [3] [8]. These innovations address the core limitations of early silver-protein complexes while fulfilling the original therapeutic objective: providing broad-spectrum antimicrobial protection with minimal resistance development.

Properties

CAS Number

9008-42-8

Product Name

Silver protein

IUPAC Name

1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methoxyphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-methylphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-methylphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methylphenyl)but-3-en-2-one

Molecular Formula

C228H316Cl3FN24O9S8

Molecular Weight

3919 g/mol

InChI

InChI=1S/C29H41N3O2S.3C29H41N3OS.3C28H38ClN3OS.C28H38FN3OS/c1-3-17-32(24-11-15-27-28(20-24)35-29(30)31-27)18-16-22-4-6-23(7-5-22)19-25(33)12-8-21-9-13-26(34-2)14-10-21;1-3-17-32(25-13-15-27-28(20-25)34-29(30)31-27)18-16-23-8-10-24(11-9-23)19-26(33)14-12-22-6-4-21(2)5-7-22;1-3-16-32(25-12-14-27-28(20-25)34-29(30)31-27)17-15-22-7-9-24(10-8-22)19-26(33)13-11-23-6-4-5-21(2)18-23;1-3-17-32(25-13-15-27-28(20-25)34-29(30)31-27)18-16-22-8-10-23(11-9-22)19-26(33)14-12-24-7-5-4-6-21(24)2;1-2-16-32(24-12-14-26-27(19-24)34-28(30)31-26)17-15-21-3-5-22(6-4-21)18-25(33)13-9-20-7-10-23(29)11-8-20;1-2-15-32(24-11-13-26-27(19-24)34-28(30)31-26)16-14-20-6-8-22(9-7-20)18-25(33)12-10-21-4-3-5-23(29)17-21;2*1-2-16-32(23-12-14-26-27(19-23)34-28(30)31-26)17-15-20-7-9-21(10-8-20)18-24(33)13-11-22-5-3-4-6-25(22)29/h8-10,12-14,22-24H,3-7,11,15-20H2,1-2H3,(H2,30,31);4-7,12,14,23-25H,3,8-11,13,15-20H2,1-2H3,(H2,30,31);4-6,11,13,18,22,24-25H,3,7-10,12,14-17,19-20H2,1-2H3,(H2,30,31);4-7,12,14,22-23,25H,3,8-11,13,15-20H2,1-2H3,(H2,30,31);7-11,13,21-22,24H,2-6,12,14-19H2,1H3,(H2,30,31);3-5,10,12,17,20,22,24H,2,6-9,11,13-16,18-19H2,1H3,(H2,30,31);2*3-6,11,13,20-21,23H,2,7-10,12,14-19H2,1H3,(H2,30,31)

InChI Key

XPWQELRNNHACHW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)OC)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)Cl)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC(=CC=C2)Cl)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC(=C2)C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2F)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2Cl)C3CCC4=C(C3)SC(=N4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.